molecular formula C13H11F3N2O B13093930 2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine

2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine

Cat. No.: B13093930
M. Wt: 268.23 g/mol
InChI Key: VFPATAFUSHCFJF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with two methyl groups and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyrimidine with 2-(trifluoromethoxy)benzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine compounds with various functional groups.

Scientific Research Applications

2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including organic semiconductors and polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-5-phenylpyrimidine: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    2,4-Dimethyl-5-(2-fluorophenyl)pyrimidine: Contains a fluorine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.

Uniqueness

2,4-Dimethyl-5-(2-(trifluoromethoxy)phenyl)pyrimidine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H11F3N2O

Molecular Weight

268.23 g/mol

IUPAC Name

2,4-dimethyl-5-[2-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C13H11F3N2O/c1-8-11(7-17-9(2)18-8)10-5-3-4-6-12(10)19-13(14,15)16/h3-7H,1-2H3

InChI Key

VFPATAFUSHCFJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC=CC=C2OC(F)(F)F)C

Origin of Product

United States

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